4-benzyl-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
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Description
4-benzyl-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C23H22N2O2S and its molecular weight is 390.5. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Applications
- Compounds similar to 4-Benzyl-N-(5,5-Dimethyl-7-Oxo-4,5,6,7-Tetrahydrobenzo[d]Thiazol-2-Yl)Benzamide have been studied for their antibacterial properties. A study by Palkar et al. (2017) synthesized analogs with promising activity against bacteria like Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
- Another study found benzothiazole derivatives exhibiting significant antifungal activity, suggesting potential applications in combating fungal infections (Narayana et al., 2004).
Anticancer and Analgesic Agents
- Abu‐Hashem et al. (2020) synthesized novel compounds derived from a similar structure for use as anti-inflammatory and analgesic agents, showing promising results in cyclooxygenase inhibition and pain relief (Abu‐Hashem et al., 2020).
- A research by Ravinaik et al. (2021) designed and synthesized benzamide derivatives with significant anticancer activity against various cancer cell lines, indicating potential in cancer treatment (Ravinaik et al., 2021).
Organic Material Synthesis
- In the field of organic chemistry, studies like that of Sava et al. (2003) explored the synthesis of aromatic polyamides with benzamide groups, relevant in material science for the production of thin films and other materials (Sava et al., 2003).
Electrochemical Applications
- Qian et al. (2017) reported a method for the synthesis of benzothiazoles through electrochemical C–H thiolation, highlighting potential applications in electrochemistry and pharmaceuticals (Qian et al., 2017).
Corrosion Inhibition
- Hu et al. (2016) synthesized benzothiazole derivatives to study their effect as corrosion inhibitors, demonstrating their efficacy in protecting materials like steel in acidic environments (Hu et al., 2016).
Properties
IUPAC Name |
4-benzyl-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2S/c1-23(2)13-18-20(19(26)14-23)28-22(24-18)25-21(27)17-10-8-16(9-11-17)12-15-6-4-3-5-7-15/h3-11H,12-14H2,1-2H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXDGHPGIDDXKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.